molecular formula C18H15BiCl2 B1220426 Triphenylbismuth dichloride CAS No. 594-30-9

Triphenylbismuth dichloride

Cat. No.: B1220426
CAS No.: 594-30-9
M. Wt: 511.2 g/mol
InChI Key: QWMMHFXTVYRMTO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Bismuth within Main Group Element Chemistry

Bismuth, the heaviest non-radioactive element in Group 15 of the periodic table, holds a unique position in main group chemistry. nih.gov Its chemical behavior is shaped by its large atomic radius, high atomic mass, and the influence of relativistic effects on its valence electrons. Unlike its lighter congeners such as phosphorus and arsenic, the carbon-bismuth (C-Bi) bond is notably weaker, a trend observed down the group (P > As > Sb > Bi). wikipedia.org This inherent weakness of the C-Bi bond contributes to the relative instability of some organobismuth compounds and has historically tempered the pace of development in this field compared to other main group organometallics. nih.gov

Despite these challenges, organobismuth compounds have garnered significant interest due to bismuth's low cost, low toxicity, and environmentally friendly nature. nih.govmagtech.com.cn These characteristics make them attractive alternatives in various applications, including organic synthesis and materials science. nih.govresearchgate.net Bismuth typically exists in two main oxidation states, +3 and +5, similar to other higher Group 15 elements. wikipedia.org The exploration of these oxidation states in organobismuth compounds, particularly the pentavalent state, has opened up avenues for novel reactivity and applications. nih.gov

Historical Trajectories and Modern Developments in Organobismuth Compound Research

The journey of organobismuth chemistry began in 1850 with the synthesis of the first organobismuth compound, triethylbismuth, by Löwig and Schweizer. wikipedia.org This discovery, however, did not immediately spark widespread research, and for many years, the field remained relatively unexplored. A significant turning point came with the advent of Grignard reagents and organolithium compounds, which provided more accessible synthetic routes to organobismuth compounds. wikipedia.org A notable early application in organic chemistry was reported by Frederick Challenger in 1934, who utilized a Bi(V) species, Ph₃Bi(OH)₂, for the oxidation of alcohols. wikipedia.org

In recent decades, research into organobismuth compounds has experienced a renaissance. magtech.com.cn Modern developments have focused on several key areas, including the synthesis of novel organobismuth structures, their application as reagents in cross-coupling, oxidation, and arylation reactions, and their use as catalysts in organic synthesis. magtech.com.cn The unique biological activities and low toxicity of some organobismuth compounds have also propelled their investigation in medicinal chemistry. nih.gov The development of methods to stabilize the Bi-C bond and to control the reactivity of organobismuth species remains a central theme in contemporary research. nih.gov

Theoretical Foundations and Significance of Hypervalent Bismuth Species in Contemporary Chemistry

A pivotal concept in modern bismuth chemistry is hypervalency, which describes molecules where the central atom formally possesses more than eight valence electrons. mdpi.com In the context of bismuth, hypervalent species, particularly Bi(V) compounds, are of significant interest. rsc.org These compounds often adopt a trigonal bipyramidal geometry, a structural feature confirmed by techniques such as X-ray crystallography. cdnsciencepub.comrsc.org The formation of hypervalent three-center, four-electron (3c-4e) bonds is a key theoretical underpinning that explains the stability and geometry of these species. rsc.org This type of bonding is particularly favored with electronegative atoms or groups at the apical positions, which draw electron density away from the central bismuth atom. rsc.org

The significance of hypervalent bismuth species lies in their unique reactivity. They can act as potent oxidizing agents and are valuable in a range of organic transformations. wikipedia.org The ability of the bismuth center to expand its coordination sphere and participate in hypervalent bonding can stabilize less common oxidation states and influence the molecular geometry and dynamic behavior of the complexes. rsc.org This has led to applications in selective dearylation reactions and the stabilization of organobismuth cations. rsc.org Furthermore, the Lewis acidic character of the bismuth center in hypervalent compounds is a crucial aspect of their chemistry, enabling them to activate substrates in catalytic processes. jst.go.jpnih.govbohrium.comuni-konstanz.de Density functional theory (DFT) calculations have become an important tool for understanding the electronic structure and reactivity of these complex systems. mdpi.com

Research Scope and Contemporary Challenges in Triphenylbismuth (B1683265) Dichloride Studies

Triphenylbismuth dichloride (Ph₃BiCl₂) serves as a prototypical example of a hypervalent organobismuth(V) compound and is a focal point of much research. Current research on this compound is multifaceted, exploring its utility as a reagent and catalyst in organic synthesis. For instance, it has been effectively used in desulfurization and chlorination reactions for the synthesis of heterocyclic compounds like benzazoles. nih.govbeilstein-journals.orgnih.gov Its role as an aryl group donor in C- and O-arylation reactions is also well-established. nih.gov

Despite the progress, several challenges remain in the study of this compound. One area of active investigation is the optimization of reaction conditions to improve yields and expand the substrate scope of its applications. beilstein-journals.org Developing catalytic systems that utilize bismuth reagents, including this compound, is a key objective to enhance the sustainability of these transformations. beilstein-journals.org Furthermore, a deeper understanding of the reaction mechanisms, often involving complex intermediates, is necessary for the rational design of new synthetic methodologies. beilstein-journals.org Resolving discrepancies in experimental data, such as those observed in NMR relaxation studies, requires careful control of sample purity and crystallinity.

Properties

CAS No.

594-30-9

Molecular Formula

C18H15BiCl2

Molecular Weight

511.2 g/mol

IUPAC Name

triphenylbismuth(2+);dichloride

InChI

InChI=1S/3C6H5.Bi.2ClH/c3*1-2-4-6-5-3-1;;;/h3*1-5H;;2*1H/q;;;+2;;/p-2

InChI Key

QWMMHFXTVYRMTO-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)[Bi+2](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-]

Other CAS No.

594-30-9

Pictograms

Irritant

Synonyms

TPBC compound
triphenylbismuthdichloride

Origin of Product

United States

Structural Elucidation of Triphenylbismuth Dichloride: Molecular and Supramolecular Architectures

X-ray Diffraction Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of triphenylbismuth (B1683265) dichloride in the solid state. smolecule.com This method has established that the compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁. smolecule.com The unit cell contains eight molecules of triphenylbismuth dichloride, indicating a densely packed arrangement in the crystal lattice. smolecule.com The structure was solved using the heavy-atom method, which leverages the high electron density of the bismuth atom to determine the phases of the diffraction pattern. smolecule.com

Interactive Table: Crystallographic Data for this compound

ParameterValueReference
Crystal SystemOrthorhombic smolecule.com
Space GroupP2₁2₁2₁ smolecule.com
a (Å)9.18 smolecule.com
b (Å)17.11 smolecule.com
c (Å)22.30 smolecule.com
Molecules per Unit Cell (Z)8 smolecule.com

X-ray crystallography confirms that the central bismuth atom in this compound is pentacoordinate, adopting a trigonal bipyramidal geometry. cdnsciencepub.comcdnsciencepub.com In this configuration, the three phenyl groups occupy the equatorial positions, forming a trigonal plane with the bismuth atom. smolecule.comaps.org The two chlorine atoms are situated at the apical positions, trans to each other. aps.org This arrangement is a common structural motif for pentavalent organobismuth(V) halides. cdnsciencepub.comcdnsciencepub.com

The bond parameters derived from crystallographic data quantify this geometry. The Bi-C bonds to the equatorial phenyl groups are shorter than the Bi-Cl bonds to the axial chlorine atoms. The angle between the two axial chlorine atoms and the bismuth center (Cl-Bi-Cl) approaches 180°, though slight distortions from ideal geometry are common. smolecule.com The angles between the equatorial phenyl groups (C-Bi-C) are approximately 120°, while the angles between the axial chlorine atoms and the equatorial carbons (Cl-Bi-C) are close to 90°. smolecule.com Some studies have noted the existence of two distinct crystallographic sites within the crystal, leading to slight variations in molecular parameters. aps.org

Interactive Table: Selected Bond Parameters for this compound

ParameterApproximate ValueDescriptionReference
Bond Lengths
Bi-Cl (axial)~2.5 ÅDistance between bismuth and axial chlorine atoms.
Bi-C (equatorial)2.200 - 2.238 ÅDistance between bismuth and equatorial phenyl carbon atoms (data from a related salicylate (B1505791) derivative). researchgate.net
Bond Angles
Cl-Bi-Cl (axial-axial)~175°Angle between the two axial chlorine ligands.
C-Bi-C (equatorial-equatorial)~120°Angle between the equatorial phenyl group ligands. smolecule.com
Cl-Bi-C (axial-equatorial)~90°Angle between axial chlorine and equatorial phenyl group ligands. smolecule.com

Analysis of Primary Coordination Geometry and Bond Parameters

Gas-Phase Structural Probes (Conceptual)

While X-ray crystallography provides definitive solid-state structures, the geometry of a molecule can differ in the gas phase, free from crystal packing forces. For this compound, gas-phase structural analysis is primarily conceptual, often relying on comparisons with related molecules studied via techniques like gas electron diffraction (GED). aps.org A GED study on the parent triphenylbismuth molecule has been performed, and such experimental data for the dichloride derivative would be necessary to precisely determine its isolated molecular structure. aps.org In the absence of direct experimental data, the gas-phase structure is expected to be a regular trigonal bipyramid, as this minimizes intramolecular repulsion without the influence of intermolecular forces present in the crystal.

Conformational Analysis and Steric Hindrance within the Molecular Framework

The spatial arrangement of the three phenyl groups is a key aspect of the molecule's conformation. Due to steric hindrance between the bulky phenyl groups, they cannot be perfectly coplanar. rsc.org Instead, the phenyl rings are tilted or twisted out of the equatorial plane defined by the three ipso-carbon atoms and the central bismuth atom. aps.org This propeller-like arrangement minimizes steric repulsion between hydrogen atoms on adjacent rings. The degree of this twist is a balance between maximizing orbital overlap for the Bi-C bonds and minimizing steric clash. This steric pressure can also cause slight distortions in the bond angles from the ideal trigonal bipyramidal geometry. rsc.org

Theoretical Insights into Molecular Geometry and Electronic Distributions

Computational methods, particularly Density Functional Theory (DFT), provide valuable theoretical insights that complement experimental data. aps.orgacs.org DFT calculations can be used to optimize the molecular geometry of this compound, predicting bond lengths and angles that are typically in good agreement with crystallographic results. aps.org These theoretical models also allow for the analysis of the electronic structure, such as the distribution of electron density and the nature of the frontier molecular orbitals. Studies on related triphenylbismuth compounds have used DFT to investigate the electric field gradient (EFG) at the bismuth nucleus, which is a measure of the non-sphericity of the electron distribution around the atom. aps.org Such calculations help explain the bonding characteristics and the Lewis acidic nature of the pentavalent bismuth center.

Application of Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of triphenylbismuth (B1683265) dichloride and its derivatives. It provides invaluable information regarding the compound's structural integrity and the environment of its constituent nuclei.

¹H and ¹³C NMR spectroscopy are fundamental in confirming the presence and electronic environment of the three phenyl ligands attached to the bismuth atom. While specific spectral data for triphenylbismuth dichloride itself is not detailed in the provided research, analysis of related organobismuth(V) complexes shows that the aromatic hydrogens and carbons resonate in expected regions. For instance, in triphenylbismuth(V) complexes with benzoic acid derivatives, aromatic hydrogen signals appear between 6.80–8.30 ppm, and the phenyl group carbons are observed from 129.5 to 137.7 ppm. nih.gov For comparison, the parent compound triphenylbismuth shows multiplets at approximately 7.8 ppm (ortho-protons) and 7.4 ppm (meta- and para-protons) in its ¹H NMR spectrum. chemicalbook.com The electron-withdrawing nature of the two chlorine atoms in this compound would be expected to shift these signals. These NMR techniques are routinely used to confirm the ligand environments in organobismuth compounds.

Heteronuclear NMR techniques provide deeper insight into the molecule's structure, particularly the environment around the bismuth atom.

¹⁹F NMR: For fluorinated derivatives of organobismuth compounds, ¹⁹F NMR is an essential characterization tool. Studies on triphenylbismuth difluoride, a related compound, have utilized ¹⁹F NMR, which is consistent with a trigonal bipyramidal structure featuring axial fluorine atoms. cdnsciencepub.comoup.com This technique is critical for confirming the successful incorporation of fluorine-containing groups in synthetic derivatives. beilstein-journals.org

²⁰⁹Bi NQR: The bismuth nucleus, ²⁰⁹Bi, possesses a high nuclear spin (I = 9/2) and a significant quadrupole moment, making it an ideal candidate for Nuclear Quadrupole Resonance (NQR) spectroscopy. researchgate.net NQR studies, supplemented by ¹H spin-lattice nuclear magnetic resonance relaxation experiments, have been performed on powdered this compound. researchgate.netaip.org These experiments reveal pronounced Quadrupole Relaxation Enhancement (QRE) peaks due to the strong dipole-dipole interactions between ¹H and ²⁰⁹Bi nuclei. researchgate.netaip.org

A key finding from the NQR analysis is that this compound exists with two distinct crystallographic sites in its solid state, designated as site A and site B. aip.orgeuropa.eu This results in two superimposed ²⁰⁹Bi NQR spectra. europa.eu The NQR transition frequencies for these sites have been measured at different temperatures, providing precise information about the electronic field gradient at the bismuth nucleus. aip.org This data is crucial for understanding the quantum-mechanical mechanism of QRE effects and for the potential design of bismuth-containing compounds as frequency-selective MRI contrast agents. researchgate.netresearchgate.net

TemperatureSiteTransition Frequency 1 (MHz)Transition Frequency 2 (MHz)
300 K A44.1486.47
B44.8189.34
77 K A45.5187.50
B45.8091.24

Data sourced from NQR experiments on this compound. aip.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), are powerful tools for establishing through-bond connectivity between nuclei. libretexts.org In a homonuclear ¹H-¹H COSY experiment, cross-peaks indicate spin-spin coupling between protons, typically over three bonds. libretexts.org While specific 2D NMR spectra for this compound are not extensively documented, these techniques, including heteronuclear variants like HMQC and HMBC, are routinely applied to its derivatives to provide unambiguous assignment of ¹H and ¹³C signals. nih.gov Such analyses are critical for confirming the precise molecular structure in solution. nih.gov

Heteronuclear NMR Techniques (e.g., ¹⁹F NMR for derivatives, ²⁰⁹Bi NQR for electronic environment)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information on the functional groups and bonding within this compound. edinst.com A vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it changes the molecular polarizability. edinst.com

Studies dating back to 1970 have investigated the infrared spectra of triphenylbismuth(V) derivatives of the type Ph₃BiX₂. cdnsciencepub.comcdnsciencepub.com The IR spectrum of this compound in the 4000 to 200 cm⁻¹ region confirms a non-ionic, five-coordinate structure. cdnsciencepub.com The absorptions associated with the triphenylbismuth group are nearly identical to those found in triphenylbismuth(III), with characteristic bands for the phenyl ligands. cdnsciencepub.com Far-IR and Raman spectroscopy have been instrumental in assigning the metal-ligand stretching frequencies. acs.org For this compound, the crucial Bi-Cl stretching frequency has been assigned from the infrared spectrum. cdnsciencepub.com In a polymer product containing the triphenylbismuth moiety, a band at 1436 cm⁻¹ was attributed to the M-Ph (metal-phenyl) stretch. tandfonline.com

Wavenumber (cm⁻¹)AssignmentSpectroscopic Method
~3057Phenyl C-H StretchIR
~1436Bi-Ph StretchIR
410 - 240Bi-X (Halide) Stretching RegionIR

Table of characteristic infrared absorptions for this compound and related structures. cdnsciencepub.comtandfonline.com

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathways

Mass spectrometry (MS) is employed to verify the molecular weight of this compound and to elucidate its fragmentation patterns upon ionization. These pathways offer clues about the relative strengths of the bonds within the molecule.

Electron Ionization (EI) and Electrospray Ionization (ESI) are common MS techniques used for the analysis of organometallic compounds. While detailed fragmentation studies on this compound are not extensively reported, its use in synthetic chemistry provides clues to its behavior. In one study, triphenylbismuth was unambiguously detected by mass spectrometry as a byproduct of a reaction involving this compound. sci-hub.se This suggests a primary fragmentation pathway involving the loss of the two chlorine atoms to form the stable triphenylbismuth cation, [Ph₃Bi]⁺. The subsequent fragmentation of this cation would likely involve the sequential loss of phenyl groups. EI-MS has been used to characterize the various organic products synthesized using this compound as a reagent. beilstein-journals.org

High-Resolution Mass Spectrometry for Elemental Composition Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule by providing highly accurate mass measurements. This technique is crucial for confirming the molecular formula of newly synthesized compounds or for verifying the purity of existing ones.

In the context of this compound (C₁₈H₁₅BiCl₂), HRMS provides an exact mass value that can be compared against the theoretically calculated mass. The calculated monoisotopic mass of this compound is 510.03548 Da. nih.gov Experimental HRMS analysis of this compound would be expected to yield a mass-to-charge ratio (m/z) that corresponds very closely to this calculated value, thereby validating its elemental composition.

Recent advancements in mass spectrometry, particularly with time-of-flight (TOF) and Orbitrap analyzers, routinely achieve mass resolutions greater than 30,000 and mass accuracies below 5 ppm. nih.gov This level of precision allows for the unambiguous identification of a compound by distinguishing it from other species with the same nominal mass but different elemental formulas. For instance, in studies involving reactions where this compound is used as a reagent, HRMS is employed to confirm the exact mass of the resulting products. researchgate.netbeilstein-journals.org

Table 1: Theoretical Mass Data for this compound

PropertyValueSource
Molecular FormulaC₁₈H₁₅BiCl₂ scbt.com
Molecular Weight511.20 g/mol scbt.comtcichemicals.com
Monoisotopic Mass510.03548 Da nih.gov
InChIKeyQWMMHFXTVYRMTO-UHFFFAOYSA-L nih.gov

This table presents the theoretical mass properties of this compound.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Patterns

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a technique that investigates the electronic transitions within a molecule. slideshare.net The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. rsc.org The wavelength and intensity of the absorption are characteristic of the molecule's electronic structure, particularly the nature of its chromophores and the extent of conjugation. libretexts.orgmsu.edu

For organic molecules, the most significant absorptions typically arise from π→π* and n→π* transitions. tanta.edu.eg In this compound, the phenyl rings constitute the primary chromophores. The conjugation of these aromatic rings influences the energy of the molecular orbitals. The interaction of the bismuth atom and its substituents (the chloride ions) with the phenyl groups can also affect the electronic transitions.

While specific UV-Vis spectral data for this compound is not extensively detailed in the provided search results, the principles of UV-Vis spectroscopy suggest that the compound would exhibit absorptions in the UV region characteristic of substituted benzene (B151609) rings. The presence of the heavy bismuth atom could potentially lead to shifts in the absorption maxima (λ_max) compared to simpler aromatic compounds. The solvent used for analysis can also influence the position and intensity of absorption bands. rsc.org

Table 2: General Principles of UV-Vis Spectroscopy

Transition TypeDescriptionTypical Wavelength Range
π→πPromotion of an electron from a π bonding orbital to a π antibonding orbital.200-700 nm
n→πPromotion of an electron from a non-bonding orbital to a π antibonding orbital.200-700 nm
σ→σPromotion of an electron from a σ bonding orbital to a σ antibonding orbital.< 200 nm (vacuum UV)

This table outlines the common electronic transitions observed in UV-Vis spectroscopy.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. um.simicro.org.au The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1 to 10 nm of the material being analyzed. micro.org.au

For this compound, XPS analysis would be instrumental in confirming the presence of bismuth, carbon, and chlorine. More importantly, it would allow for the determination of the oxidation state of the bismuth atom. In this compound, bismuth is in a +5 oxidation state. The binding energy of the Bi 4f core level electrons would be characteristic of this oxidation state. For example, in a study on the adsorption and thermal decomposition of triphenylbismuth on a silicon surface, XPS was used to track the Bi 4f spectra, with peaks observed at 157.5 eV and 158.0 eV. nih.govacs.org While this study focuses on triphenylbismuth (Bi in +3 state adsorbed on a surface), it demonstrates the utility of XPS in probing the bismuth chemical environment.

Furthermore, XPS can provide information about the carbon and chlorine environments. The C 1s spectrum would show peaks corresponding to the carbon atoms in the phenyl rings, and the Cl 2p spectrum would confirm the presence of chloride ions. The analysis of XPS data often involves fitting the spectral peaks to different components, which can reveal subtle differences in the chemical environment of an element. nih.govacs.org

Table 3: Representative Binding Energies in XPS Analysis

Element/OrbitalTypical Binding Energy Range (eV)Information Provided
Bi 4f157 - 165Oxidation state and chemical environment of Bismuth.
C 1s284 - 288Nature of carbon bonding (e.g., C-C, C-H, C-Bi).
Cl 2p198 - 202Presence and chemical state of Chlorine.

This table provides illustrative binding energy ranges for elements relevant to this compound. Actual values can vary depending on the specific chemical environment and instrument calibration.

Reactivity Profiles and Mechanistic Investigations of Triphenylbismuth Dichloride

Halogen Exchange and Ligand Substitution Reactions

The chloride ligands in triphenylbismuth (B1683265) dichloride are susceptible to substitution by a variety of other groups, a fundamental aspect of its reactivity. These reactions provide a straightforward route to a diverse range of pentavalent organobismuth compounds. For instance, the chloride atoms can be readily replaced by other halides, such as fluoride (B91410), or by pseudohalides like cyanate. researchgate.net This reactivity allows for the fine-tuning of the electronic and steric properties of the bismuth center.

Extensive research has demonstrated the substitution of the chloride ligands with carboxylate groups. The reaction of triphenylbismuth dichloride with carboxylic acids or their salts leads to the formation of triphenylbismuth dicarboxylates. scirp.orgresearchgate.netacs.org A notable example is the synthesis of triphenylbismuth bis(salicylate) from the reaction of this compound with salicylic (B10762653) acid in methylene (B1212753) chloride. scirp.org Similarly, reactions with silver salts of carboxylic acids, such as silver nitrate (B79036), in appropriate solvents yield the corresponding triphenylbismuth dicarboxylates or dinitrates. researchgate.netresearchgate.net

Ligand substitution is not limited to halides and carboxylates. Dithiocarbamate (B8719985) ligands can also displace the chloride ions. For example, the reaction of this compound with dimethyldithiocarbamate (B2753861) dihydrate has been reported to yield a monophenylbismuth(V) polymer, indicating a more complex reaction pathway that also involves the displacement of phenyl groups. mdpi.comsemanticscholar.org

The general scheme for these substitution reactions can be represented as:

Ph₃BiCl₂ + 2 Nu⁻ → Ph₃Bi(Nu)₂ + 2 Cl⁻

Where Nu⁻ represents a nucleophile such as a halide, carboxylate, or other anionic ligand. The ease of these substitution reactions underscores the utility of this compound as a versatile precursor for a wide array of organobismuth(V) derivatives.

Redox Chemistry and Oxidation State Interconversions of Bismuth

The chemistry of this compound is intrinsically linked to the redox properties of bismuth, which can readily interconvert between the +3 and +5 oxidation states. wikipedia.org this compound itself is in the Bi(V) oxidation state and can be formed by the oxidation of its trivalent precursor, triphenylbismuth (Ph₃Bi). wikipedia.orgwikipedia.org This oxidation is typically achieved by reacting triphenylbismuth with a chlorinating agent like chlorine gas or sulfuryl chloride. The mechanism involves an oxidative addition where the trivalent bismuth center is oxidized to the pentavalent state, with the concurrent addition of two chloride ligands.

Conversely, this compound can undergo reduction to form trivalent bismuth compounds. For example, it can be reduced back to triphenylbismuth. This redox flexibility is a key feature of organobismuth chemistry. The stability of the Bi(V) state in organobismuth compounds like this compound is noteworthy, especially considering that the only known inorganic Bi(V) halide is BiF₅. semanticscholar.org

The redox potential of the Bi(V)/Bi(III) couple can be influenced by the nature of the ligands attached to the bismuth center. This allows for the modulation of the oxidizing or reducing power of the organobismuth species. The interconversion between Bi(III) and Bi(V) is a fundamental process in many of the catalytic applications of organobismuth compounds.

Nucleophilic and Electrophilic Reactivity Patterns of the Bismuth Center

The bismuth(V) center in this compound exhibits pronounced electrophilic character. This electrophilicity, or Lewis acidity, allows it to activate substrates such as epoxides and carbonyl compounds by polarizing C-O bonds, thereby facilitating nucleophilic attack. This property is central to its use as a catalyst in certain organic transformations. The distorted trigonal-bipyramidal geometry around the bismuth atom is thought to enhance its catalytic activity by stabilizing transition states.

The reactivity pattern of this compound can be summarized as follows:

Electrophilic Bismuth Center : The Bi(V) atom acts as a Lewis acid, activating other molecules.

Nucleophilic Phenyl Groups : The phenyl ligands can be transferred in certain catalytic cycles.

Leaving Groups : The chloride ligands are good leaving groups, allowing for facile substitution reactions.

This combination of reactivity patterns makes this compound a versatile reagent in organic synthesis.

Mechanistic Pathways of Organobismuth(V) Reactions: Kinetic and Thermodynamic Considerations

The reactions involving organobismuth(V) compounds like this compound often proceed through complex mechanistic pathways. Kinetic and thermodynamic studies have been crucial in elucidating these mechanisms. For instance, in reactions where this compound acts as an arylating agent, the mechanism can involve either a direct nucleophilic attack on the substrate or a more intricate pathway involving transition metal catalysts.

In palladium-catalyzed cross-coupling reactions, this compound can serve as a source of phenyl groups. The mechanism typically involves a transmetalation step where the phenyl group is transferred from the bismuth to the palladium center, followed by reductive elimination from the palladium to form the C-C coupled product. researchgate.net

The thermal decomposition of related triarylbismuth(V) difluorides has been studied to understand the C-F bond formation process. Kinetic studies have shown that these reactions can follow first-order kinetics, and theoretical modeling has been used to calculate the kinetic and thermodynamic parameters of the reductive elimination step. nih.govmpg.deacs.org These studies suggest that the formation of dimeric structures in solution can facilitate the reaction. nih.govmpg.de

The identification of reaction intermediates is key to understanding the mechanisms of organobismuth(V) reactions. In many reactions, short-lived and low-concentration intermediates are involved, making their detection challenging. nih.gov Techniques such as mass spectrometry have been employed to identify potential intermediates. nih.gov

In the context of palladium-catalyzed reactions, organopalladium species are key intermediates. In the absence of a transition metal catalyst, the reaction of this compound with nucleophiles may proceed through an "ate" complex, a hypervalent bismuth species with an increased coordination number. For example, in the arylation of enols, a bismuth-enolate intermediate is likely formed. chempedia.info

In reactions involving the activation of substrates by the Lewis acidic bismuth center, the initial intermediate is often an adduct of this compound and the substrate.

Computational chemistry has become an invaluable tool for analyzing the transition states and reaction energy profiles of organobismuth(V) reactions. nih.govresearchgate.net For the C-F reductive elimination from triarylbismuth(V) difluorides, theoretical modeling has been used to map out the potential energy surface and identify the lowest energy transition state. nih.govmpg.deacs.org These studies have revealed that the reaction can proceed through a five-membered transition state. nih.gov

The energy barriers for different mechanistic pathways can be calculated, providing insights into the most likely reaction course. For example, in some catalytic cycles involving organobismuth compounds, the transmetalation step has been identified as the rate-determining step based on the calculated energy barrier. researchgate.net The geometry of the transition state, such as the bond angles and bond lengths of the forming and breaking bonds, provides detailed information about the reaction mechanism at a molecular level.

Elucidation of Reaction Intermediates

Derivatization Reactions Leading to Novel Organobismuth(V) Compounds

This compound is a versatile starting material for the synthesis of a wide range of novel organobismuth(V) compounds through derivatization reactions. These reactions typically involve the substitution of the chloride ligands.

As previously mentioned, reaction with carboxylic acids or their salts yields triphenylbismuth bis(carboxylates). researchgate.netacs.org A variety of these have been synthesized, including those with substituted phenyl groups on the carboxylate ligand. acs.org

Similarly, reaction with dithiocarbamates leads to the formation of organobismuth(V) dithiocarbamate complexes. mdpi.com The reaction of this compound with dimethyldithiocarbamate dihydrate has been shown to produce a polymeric monophenylbismuth(V) species. mdpi.comsemanticscholar.org

This compound can also be used to synthesize sulfenamides through an S-N bond formation reaction. The reaction of benzoazole-2-thiones with primary or secondary amines in the presence of this compound affords the corresponding sulfenamides in good yields. researchgate.net This reaction represents an efficient method for constructing S-N bonds using a low-toxicity organobismuth reagent. researchgate.net

Furthermore, this compound can react with sulfonamides to form (N-sulfonyl)triphenylbismuthane imides. oup.com These derivatization reactions highlight the broad synthetic utility of this compound in accessing new classes of organobismuth(V) compounds with potentially interesting chemical and biological properties.

Data Tables

Table 1: Examples of Derivatization Reactions of this compound

Reactant(s)Product(s)Reaction TypeReference(s)
This compound, Salicylic acidTriphenylbismuth bis(salicylate)Ligand Substitution scirp.org
This compound, Dimethyldithiocarbamate dihydrateMonophenylbismuth(V) dithiocarbamate polymerLigand Substitution/ Phenyl group displacement mdpi.comsemanticscholar.org
This compound, Benzoazole-2-thiones, AminesSulfenamidesS-N Bond Formation researchgate.net
This compound, Sulfonamides(N-sulfonyl)triphenylbismuthane imidesImide Formation oup.com
This compound, Silver nitrateTriphenylbismuth dinitrateLigand Substitution researchgate.net

Computational and Theoretical Frameworks for Understanding Triphenylbismuth Dichloride Chemistry

Computational chemistry provides powerful tools to investigate the intricate details of molecular structure, properties, and reactivity, offering insights that are often difficult to obtain through experimental methods alone. For a complex organometallic compound like triphenylbismuth (B1683265) dichloride (Ph₃BiCl₂), theoretical frameworks are indispensable for a comprehensive understanding of its behavior. These methods allow for the detailed exploration of its electronic landscape, dynamic motions, and the energetic profiles of its chemical transformations.

Applications of Triphenylbismuth Dichloride in Organic Synthesis and Catalysis

Role as a Reagent in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Triphenylbismuth (B1683265) dichloride serves as a valuable reagent in the construction of both carbon-carbon and carbon-heteroatom bonds, fundamental processes in the synthesis of complex organic molecules. smolecule.comchemimpex.comcymitquimica.com

Arylation and Alkylation Reactions (Conceptual)

Triarylbismuth dichlorides are widely recognized as effective aryl group donors. d-nb.infobeilstein-journals.org This capability is harnessed in various arylation reactions, including the C- and O-arylation of phenol (B47542) derivatives, N-arylation of pyridin-2-ones, and α-arylation of α,β-unsaturated carbonyls. d-nb.infobeilstein-journals.orgnih.gov The pentavalent bismuth center in triphenylbismuth dichloride facilitates the transfer of a phenyl group to a nucleophilic substrate. d-nb.info In some instances, these reactions are mediated by a palladium catalyst, where this compound acts as a reliable source of phenyl groups. d-nb.infobeilstein-journals.org This is particularly valuable in the synthesis of pharmaceuticals and fine chemicals where selective arylation is a critical step.

Conceptually, the arylation process often involves the initial activation of the substrate by the bismuth reagent. The electrophilicity of the Bi(V) center can polarize bonds in the substrate, making it more susceptible to nucleophilic attack by one of the phenyl groups attached to the bismuth.

While less common than arylation, alkylation reactions can also be conceptually considered. The general principle would involve the transfer of an alkyl group from a suitably substituted organobismuth(V) dichloride to a substrate.

Desulfurization and Halogenation Processes

This compound has proven to be a highly effective reagent for desulfurization reactions. d-nb.info It can efficiently convert thioamides and thioureas into nitriles and cyanamides, respectively. d-nb.infosci-hub.se This transformation is significant as it provides a mild route to valuable nitrogen-containing compounds. sci-hub.se

A key aspect of its reactivity is the simultaneous desulfurization and chlorination of thioamides to produce benzimidoyl chloride intermediates. d-nb.infobeilstein-journals.orgnih.govresearchgate.net These intermediates are valuable building blocks in the synthesis of heterocyclic compounds like 2-substituted benzoxazoles, benzimidazoles, and benzothiazoles. d-nb.infobeilstein-journals.orgresearchgate.net The reaction of 2-aminophenols with thioamides in the presence of this compound proceeds under mild conditions to afford these heterocyclic products in moderate to excellent yields. d-nb.infobeilstein-journals.orgnih.govresearchgate.net This method has been successfully applied to the synthesis of the drug Tafamidis. d-nb.inforesearchgate.netjst.go.jp

The process is believed to proceed via the formation of a benzimidoyl chloride as a reaction intermediate, which then undergoes cyclization. beilstein-journals.orgnih.gov This dual functionality of promoting both desulfurization and chlorination highlights the unique reactivity of this compound. d-nb.infobeilstein-journals.org A novel and efficient method for the synthesis of sulfenamides with an S-N bond has also been developed using this compound-mediated S-N bond formation. researchgate.net

Oxidation of Organic Substrates

Pentavalent organobismuth compounds, including this compound, can act as oxidizing agents for various organic substrates. d-nb.infobeilstein-journals.orgnih.gov There are reports of them being used for the oxidation of alcohols. d-nb.infobeilstein-journals.orgnih.gov The Bi(V) center is reduced to Bi(III) during the oxidation process. The specific conditions and the nature of the substrate determine the efficiency and outcome of the oxidation.

Catalytic Activity in Organic Transformations

Beyond its role as a stoichiometric reagent, this compound also exhibits catalytic activity in a range of organic transformations. smolecule.comchemimpex.comlookchem.com Its ability to act as a Lewis acid catalyst is a key feature of its catalytic prowess. cymitquimica.com

Mechanistic Hypotheses for Bismuth-Mediated Catalytic Cycles

The catalytic activity of this compound often involves the bismuth center cycling between different oxidation states, typically Bi(V) and Bi(III). nih.govacs.org A general mechanistic hypothesis for bismuth-mediated catalysis involves several key steps:

Substrate Activation: The Lewis acidic Bi(V) center in this compound can coordinate to and activate a substrate, for example, by polarizing a C-O bond in an epoxide or carbonyl compound.

Nucleophilic Attack: The activated substrate is then attacked by a nucleophile.

Product Release and Catalyst Regeneration: After the bond-forming step, the product is released, and the bismuth catalyst is regenerated to re-enter the catalytic cycle.

In some redox-catalyzed reactions, the mechanism involves a Bi(III)/Bi(V) cycle. nih.gov For instance, in the fluorination of arylboronic esters, the proposed mechanism involves:

Transmetalation: A Bi(III) species reacts with the arylboronic ester to form a Bi(III) intermediate. nih.govnih.gov

Oxidative Addition: The Bi(III) intermediate is then oxidized to a Bi(V) species by an electrophilic fluorinating agent. nih.govnih.gov

Reductive Elimination: The Bi(V) intermediate undergoes reductive elimination to form the aryl fluoride (B91410) product and regenerate the Bi(III) catalyst. nih.govnih.gov

The distorted trigonal-bipyramidal geometry around the bismuth atom is believed to play a crucial role in enhancing catalytic activity by stabilizing transition states.

Scope and Limitations of this compound-Catalyzed Reactions

The application of this compound as a catalyst extends to various reactions, including cyclization, rearrangement, and the synthesis of heterocyclic compounds. smolecule.com It has been shown to catalyze the conversion of alcohols to alkenes. lookchem.com

However, there are limitations to its use. For instance, in the synthesis of 2-substituted benzazoles via desulfurization, the reaction often requires an excess amount of this compound and the thioamide, indicating that in this specific system, it acts more as a reagent than a true catalyst. beilstein-journals.orgnih.gov Attempts to run the reaction with catalytic amounts of the bismuth reagent have been reported to be suppressed. nih.gov

Furthermore, certain functional groups can interfere with the desired reaction. For example, in the conversion of thioamides to nitriles, a phenol-substituted thioamide led to a complex mixture, likely due to side arylation reactions of the phenolic group by this compound. sci-hub.se

Despite these limitations, the development of new catalytic systems based on bismuth is an active area of research, with ongoing efforts to expand the scope and overcome the current drawbacks. nih.gov

Exploration as a Precursor for Advanced Materials (e.g., electronic, optoelectronic, thin films)

This compound, along with related organobismuth compounds like triphenylbismuth, serves as a significant precursor in the fabrication of advanced materials, particularly bismuth-containing thin films. americanelements.comgoogle.comstrem.com These materials are integral to various electronic and optoelectronic applications. The utility of these organometallic compounds lies in their volatility and decomposition characteristics, which are favorable for chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques. americanelements.comgoogle.comgoogle.com

Bismuth-containing films, such as bismuth oxide (Bi₂O₃), bismuth telluride (Bi₂Te₃), and complex ferroelectric materials like Strontium Bismuth Tantalate (SrBi₂Ta₂O₉) and Bismuth Titanate (Bi₄Ti₃O₁₂), are key components in modern electronics. google.comgoogle.com They are used in ferroelectric random-access memory (FeRAM), a type of non-volatile memory that retains data even when power is disconnected. google.com The CVD process is considered optimal for producing these thin films for highly integrated memory devices due to its excellent control over film composition and its ability to uniformly coat complex surfaces (step coverage). google.com

Triphenylbismuth, the direct precursor to the dichloride, has been a compound of interest for CVD since the early stages of research into bismuth-containing films because of its stability in air and sufficient volatility. google.com However, its high thermal stability can necessitate high deposition temperatures. google.com Research has explored various organobismuth precursors to optimize deposition processes at lower temperatures. For instance, studies have shown that triphenylbismuth has a vaporization temperature around 230°C and a thermal decomposition temperature of about 270°C. google.com

In MOCVD (Metal-Organic Chemical Vapor Deposition) processes, triphenylbismuth has been used with other metal-organic precursors to create multi-component oxide films. rsc.org For example, it was used in early studies for the deposition of BSCCO (Bismuth Strontium Calcium Copper Oxide) superconducting thin films. rsc.org The deposition of bismuth oxide (Bi₂O₃) films via MOCVD using triphenylbismuth and oxygen can be sensitive to deposition conditions, allowing for phase-selective deposition of different Bi₂O₃ polymorphs (e.g., β-Bi₂O₃ and γ-Bi₂O₃). ucl.ac.uk Similarly, ALD processes have utilized triphenylbismuth and ozone to produce bismuth oxide thin films. researchgate.net

The development of novel bismuth precursors remains an active area of research to improve the properties of thin films for applications in phase-change memory and thermoelectric devices. google.comgoogle.com

Table 1: Triphenylbismuth as a Precursor in Thin Film Deposition

Precursor CompoundDeposition MethodCo-reactant(s)Resulting MaterialApplication Area
TriphenylbismuthMOCVD[Sr(thd)₂], [Ca(thd)₂], [Cu(thd)₂]BSCCOSuperconductors rsc.org
TriphenylbismuthMOCVDOxygenBismuth Oxide (Bi₂O₃)Electronics ucl.ac.uk
TriphenylbismuthALDOzoneBismuth Oxide (Bi₂O₃)Electronics researchgate.net
TriphenylbismuthCVDN/A (with other sources)SrBi₂Ta₂O₉ (SBT), Bi₄Ti₃O₁₂ (BIT)Ferroelectric Memory (FeRAM) google.com

Considerations for Regio- and Stereoselectivity in Synthetic Applications

The regio- and stereoselectivity of reactions involving this compound and related pentavalent organobismuth reagents are critical factors that determine their synthetic utility, particularly in the formation of complex organic molecules.

Regioselectivity:

Regioselectivity in aryl transfer reactions using triphenylbismuth(V) reagents is heavily influenced by both electronic and steric factors of the substrate and the reagent itself.

Arylation of Phenols and Anilines: The arylation of phenols often shows a preference for the ortho position. This is attributed to the directing effect of the hydroxyl group. However, in cases of meta-substituted phenols, mixtures of regioisomers can be formed. core.ac.uk Similarly, the direct arylation of anilines can occur at both the ortho and para positions due to the activating nature of the amine group. thieme-connect.com Achieving high regioselectivity often requires the use of a directing group on the nitrogen atom, which coordinates to a metal catalyst or the bismuth reagent, favoring ortho-arylation. thieme-connect.com

α-Arylation of Carbonyls: this compound can be used for the regiospecific α-arylation of α,β-unsaturated carbonyl compounds. acs.orgacs.org Under nucleophilic catalysis conditions (e.g., using tributylphosphine), aryl transfer occurs specifically at the α-position of enones and enals. acs.org This provides a direct method for creating α-aryl ketones and aldehydes.

Governing Factors: Research using computational modeling and X-ray crystallography has shown that regioselectivity in aryl transfer is primarily governed by steric factors. researchgate.net For selective transfer to a nucleophile, the aryl ring destined for transfer is positioned equatorially in a trigonal bipyramidal Bi(V) intermediate. Ortho-substituents on the other aryl rings (the "spectator" ligands) sterically hinder their transfer, thus directing the selective elimination of the intended aryl group. researchgate.net

Table 2: Regioselectivity in Arylation Reactions Using Triphenylbismuth(V) Reagents

Substrate TypeArylating Reagent SystemPredominant RegioisomerKey Influencing Factors
Phenols/NaphtholsBismacycle-based Bi(V)ortho-ArylationDirecting effect of hydroxyl group, bismacycle scaffold core.ac.uk
AnilinesTriphenylbismuth(V) saltsortho and para mixture; ortho with directing groupN-atom directing effect, steric hindrance thieme-connect.com
Enones/EnalsThis compound / Phosphineα-ArylationNucleophilic catalysis mechanism acs.orgacs.org
Substituted AnilidesPd-catalyzed with Bi(III) reagentsortho-ArylationAmide directing group thieme-connect.com

Stereoselectivity:

Stereoselectivity is a crucial aspect when chiral centers are involved in or created during a reaction. Organobismuth chemistry has shown potential for stereoselective transformations.

Diastereoselectivity: In reactions with chiral substrates, organobismuth reagents can exhibit high diastereoselectivity. For example, the reaction of this compound with chiral α-hydroxy carboxylic acids can proceed diastereoselectively, affording homochiral organobismuth(V) complexes. rsc.org This selectivity is thought to arise from the formation of a strained, propeller-like arrangement stabilized by intramolecular orbital interactions.

Enantioselectivity: While less common, methods for enantioselective reactions are emerging. The facile introduction of chiral ligands around the bismuth center presents an opportunity for developing stereoselective redox transformations. acs.org

Substrate Control: In the arylation of substrates with existing stereocenters, such as amino acids, the integrity of the original chiral center is often maintained. For instance, the copper-catalyzed N-arylation of tryptophan's indole (B1671886) side chain using triarylbismuthines proceeds without racemization of the α-amino acid stereocenter. researchgate.net Similarly, allylation reactions of carbonyl compounds mediated by bismuth reagents can show useful levels of diastereoselectivity, consistent with the participation of well-defined organobismuth intermediates. rsc.org

The study of these selective processes is fundamental to expanding the application of this compound and its derivatives in the precise construction of complex, three-dimensional molecular architectures.

Structure Reactivity Relationships in Triphenylbismuth Dichloride Analogues and Derivatives

Impact of Aryl Substituents on Electronic and Steric Properties

The electronic and steric characteristics of the aryl groups bonded to the bismuth atom in triphenylbismuth(V) dihalides play a crucial role in determining the compound's stability and reactivity. The introduction of substituents on the phenyl rings can modulate the electrophilicity of the bismuth center and influence the rate and selectivity of reactions.

Research into arylation reactions has shown that the electronic nature of substituents on the triarylbismuthine precursor affects reactivity. researchgate.net For instance, substrates with electron-withdrawing groups on the aromatic ring tend to exhibit higher reactivity compared to those with electron-donating groups. researchgate.net Conversely, studies on C-F bond formation from triarylbismuth difluorides found that electron-withdrawing groups at the para-position of the σ-aryl ligands accelerate the reaction. acs.org This highlights that the impact of electronic effects can be reaction-dependent. A Hammett plot analysis for the reductive elimination from certain Bi(V) difluorides showed a deviation from linearity, particularly for strong π-donating groups like p-OMe, indicating a significant influence of such substituents. acs.org

Steric factors also exert considerable influence. Regioselective aryl transfer reactions from bismuth(V) compounds are often governed primarily by steric effects from ortho substituents on the aryl rings. researchgate.net The presence of bulky ortho substituents can enhance the rate of aryl transfer and dictate regioselectivity. researchgate.net For example, while the introduction of a methyl group at the meta or para position of the aryl group in triarylbismuthines had little consequence on the efficiency of certain arylation reactions, the transfer of ortho-substituted aryl groups proved more challenging, sometimes resulting in reduced yields. uqam.ca However, even very sterically demanding groups, such as ortho-isopropyl and di-ortho-substituted systems, can be tolerated in specific methodologies. nottingham.ac.uk

The interplay between steric and electronic effects is pivotal. In some arylation reactions, steric effects appear to have a more significant influence than electronic effects on the regioselectivity of reductive elimination from Bi(V) centers. researchgate.net Computational modeling and X-ray crystallography have confirmed that the orientation of a substituted aryl ring in the equatorial position of a trigonal bipyramidal structure is key to enabling the necessary orbital overlap for selective aryl transfer. researchgate.net

Table 1: Effect of Aryl Substituents on Arylation Reactions

Aryl Group on Bismuth ReagentSubstituent PositionElectronic NatureObserved Effect on ArylationCitation
Tri(p-tolyl)bismuthineparaElectron-donatingSimilar yield to meta-tolyl variant. uqam.ca
Tri(m-tolyl)bismuthinemetaElectron-donatingSimilar yield to para-tolyl variant. uqam.ca
Tri(o-tolyl)bismuthineorthoElectron-donating (sterically hindered)Slightly reduced yield, showing steric challenge. uqam.ca
Aryl group with p-methoxyparaElectron-donatingTransferred in 46% yield in a specific reaction. uqam.ca
Aryl group with m-methoxymetaElectron-withdrawingTransferred in 57% yield in a specific reaction. uqam.ca
Aryl group with p-CF3paraStrongly electron-withdrawingAccelerates C-F reductive elimination. acs.org

Influence of Halide Ligands on Reactivity and Coordination Geometry

The identity of the halide ligands in triaryl- and other organobismuth(V) dihalides significantly affects the compound's coordination geometry and reactivity. Triphenylbismuth (B1683265) dichloride itself adopts a trigonal bipyramidal geometry, with the two chlorine atoms typically occupying the apical positions and the three phenyl groups in the equatorial plane. smolecule.com

Replacing chlorine with other halogens alters key structural and electronic parameters. In a series of bismuth halide coordination complexes, it was observed that as the size of the halide ligand increases from chloride to bromide to iodide, the bismuth-halide bonds become weaker. acs.org This trend is also reflected in the bond distances, with bridged bismuth-halogen bond distances being longer than their unbridged counterparts. acs.org

The nature of the halide also influences the synthesis of organobismuth(V) compounds. While triaryl bismuth(III) compounds are readily oxidized by chlorine and bromine to form the corresponding triaryl dihalides, reactions with iodine tend to cause ligand displacement, yielding tricoordinate Bi(III) species. scispace.com Vigorous and difficult-to-control reactions are often observed with fluorine. wikipedia.org

The reactivity of these compounds as oxidizing agents is also tied to the halide. The general oxidative power of organobismuth(V) reagents is a key feature in their application in organic synthesis. wikipedia.org The choice of halide can fine-tune this reactivity, for example, by influencing the Lewis acidity of the bismuth center.

Table 2: Comparison of Bismuth-Halide Properties in Coordination Complexes

Halide Ligand (X) in Ar₃BiX₂General Trend in Bi-X Bond StrengthEffect on Electronic StructureReactivity with Ar₃BiCitation
Fluorine (F)Strongest-Reaction is often too vigorous to control. wikipedia.org
Chlorine (Cl)Strong-Readily oxidizes Ar₃Bi to Ar₃BiCl₂. scispace.com
Bromine (Br)Weaker than Bi-ClEnhances oscillator strength of lower-energy absorption transitions compared to chloride.Readily oxidizes Ar₃Bi to Ar₃BiBr₂. acs.orgscispace.com
Iodine (I)WeakestInduces new lower-energy absorption bands in the visible region.Displaces aryl ligands to give Ar3-xBiIx instead of oxidation. acs.orgwikipedia.org

Synthesis and Reactivity of Related Organobismuth(V) Dihalides and Other Ligand Variants

The synthesis of triphenylbismuth dichloride is typically achieved through an oxidative addition mechanism. A common laboratory method involves the reaction of triphenylbismuth with sulfuryl chloride in an anhydrous solvent like dichloromethane (B109758), which acts as both a chlorinating and oxidizing agent, converting the trivalent bismuth center to a pentavalent state. Another route involves the direct reaction of triphenylbismuth with chlorine gas.

The reactivity of this compound allows for the synthesis of a wide array of other ligand variants through substitution reactions. For example, it can react with aqueous potassium carbonate to yield triphenylbismuth carbonate, and with silver nitrate (B79036) or sodium nitrite (B80452) to produce triphenylbismuth dinitrate and dinitrite, respectively. cdnsciencepub.comresearchgate.net These derivatives of dibasic acids and other anions extend the range of pentavalent organobismuth compounds. cdnsciencepub.com

The synthesis of related organobismuth(V) dihalides, such as those with different aryl groups, follows similar oxidative principles. Triarylbismuthines with various substituents can be oxidized to their corresponding dichlorides. nih.gov Furthermore, all-carbon organobismuth(V) complexes, like pentamethylbismuth (B12692907) (Me₅Bi), can be accessed by reacting the intermediate dihalides (e.g., Me₃BiCl₂) with organolithium reagents. wikipedia.org

Bismuthonium salts, ylides, and imides represent other classes of derivatives that can be synthesized from triphenylbismuth(V) dihalides and related compounds, expanding the scope of organobismuth chemistry. oup.comcapes.gov.br For instance, bismuthane imides can be prepared by reacting triphenylbismuth(V) dihalides with sulfonamides. oup.comcapes.gov.br These varied synthetic pathways underscore the utility of organobismuth(V) dihalides as precursors to a diverse range of functional molecules. oup.com

Coordination Chemistry and Adduct Formation with Lewis Acids and Bases

Organobismuth compounds, including this compound, exhibit Lewis acidic properties. scispace.comcymitquimica.com The bismuth center in these pentavalent species can accept electron pairs, allowing for the formation of coordination complexes and adducts with Lewis bases. cymitquimica.comwikipedia.orglibretexts.org This Lewis acidity is fundamental to their role in catalysis and organic transformations. lookchem.comnih.gov

The coordination environment of bismuth is highly flexible, allowing for high and variable coordination numbers, which leads to interesting and sometimes unpredictable structural arrangements in its complexes. researchgate.net Bismuth(III) is considered a borderline Lewis acid, capable of forming stable complexes with ligands containing soft donor atoms like sulfur as well as hard donors like oxygen and nitrogen. nih.gov This trait is shared by its pentavalent derivatives. DFT calculations have shown that cationic bismuth species can be potent soft Lewis acids, potentially preferring to form Lewis pairs with soft (S/Se-based) donors over hard (O/N-based) ones. researchgate.net

This compound and its analogues can form adducts with various Lewis bases, leading to materials with new or enhanced properties. smolecule.com The interaction with Lewis acids is also significant. For example, the reaction of triphenylbismuth difluoride with Lewis acidic organo-silanes or -stannanes can lead to the formation of bismuthonium salts. oup.comcapes.gov.br The study of adduct formation, such as the complexes formed between trialkylstibines and boron trihalides, provides a model for understanding the Lewis acid-base interactions involving heavier pnictogen elements like bismuth. acs.org The formation of these adducts is a key step in many reactions catalyzed by organobismuth compounds. libretexts.org

Emerging Research Avenues and Future Prospects in Triphenylbismuth Dichloride Chemistry

Development of Novel Synthetic Strategies for Enhanced Sustainability

The traditional synthesis of triphenylbismuth (B1683265) dichloride involves the oxidative addition of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to its trivalent precursor, triphenylbismuth (Ph₃Bi). wikipedia.org This reaction is typically efficient, proceeding via an oxidative addition mechanism where the bismuth center is oxidized from Bi(III) to Bi(V). The precursor, Ph₃Bi, is commonly prepared through the reaction of bismuth trichloride (B1173362) (BiCl₃) with a Grignard reagent like phenylmagnesium bromide. chemicalbook.com

Exploration of Unprecedented Reaction Manifolds and Catalytic Paradigms

A significant frontier in triphenylbismuth dichloride chemistry is its application as a promoter and reagent in novel reaction pathways, particularly in the synthesis of heterocyclic compounds. d-nb.info Research has unveiled its remarkable efficiency in desulfurization reactions, a transformation that often required harsh conditions or toxic reagents with traditional methods. sci-hub.se

This compound has been successfully used for the dehydrosulfurization of thioamides and thioureas, providing a mild and efficient route to nitriles and cyanamides, respectively. d-nb.infosci-hub.se This transformation is notable for its mild conditions (room temperature) and rapid reaction times. sci-hub.se For example, various aromatic and aliphatic thioamides can be converted to their corresponding nitriles in good to excellent yields. sci-hub.se

Substrate (Thioamide/Thiourea)Reagent SystemProductYield (%)TimeRef
4-BromobenzothioamidePh₃BiCl₂, NEt₃ in CH₂Cl₂4-Bromobenzonitrile9515 min sci-hub.se
4-MethoxybenzothioamidePh₃BiCl₂, NEt₃ in CH₂Cl₂4-Methoxybenzonitrile9015 min sci-hub.se
ThiobenzamidePh₃BiCl₂, NEt₃ in CH₂Cl₂Benzonitrile8915 min sci-hub.se
N,N-DibenzylthioureaPh₃BiCl₂, NEt₃ in CH₂Cl₂Dibenzylcyanamide881 h sci-hub.se
N-Allyl-N'-phenylthioureaPh₃BiCl₂, NEt₃ in CH₂Cl₂N-Allyl-N'-phenylcyanamide916 h sci-hub.se

This table presents selected results for the conversion of thioamides and thioureas to nitriles and cyanamides using this compound.

Building on this reactivity, a new paradigm has emerged where Ph₃BiCl₂ acts as a dual desulfurization-chlorination agent to generate benzimidoyl chloride intermediates in situ. d-nb.infonih.gov These intermediates readily undergo cyclization with nucleophiles like 2-aminophenols or N-tosyl-1,2-phenylenediamines to afford biologically significant 2-substituted benzazoles, such as benzoxazoles and benzimidazoles. d-nb.infonih.gov This one-pot method is advantageous as it proceeds under mild aerobic conditions without the need for a base and has been applied to the synthesis of the drug Tafamidis. d-nb.infonih.gov This represents the first use of this compound for this type of transformation, opening a new manifold for heterocyclic synthesis. d-nb.inforesearchgate.net

NucleophileThioamideReagent SystemProductYield (%)Ref
2-AminophenolN-PhenylbenzothioamidePh₃BiCl₂ in 1,2-DCE, 60 °C2-Phenylbenzoxazole99 d-nb.info
2-Amino-4-methylphenolN-PhenylbenzothioamidePh₃BiCl₂ in 1,2-DCE, 60 °C5-Methyl-2-phenylbenzoxazole94 d-nb.info
N-Tosyl-1,2-phenylenediamineN-PhenylbenzothioamidePh₃BiCl₂ in 1,2-DCE, 60 °C1-Tosyl-2-phenyl-1H-benzo[d]imidazole85 d-nb.info
2-AminobenzenethiolN-PhenylbenzothioamidePh₃BiCl₂ in 1,2-DCE, 60 °C2-Phenylbenzothiazole88 d-nb.info

This table showcases the synthesis of various 2-substituted benzazoles via Ph₃BiCl₂-promoted cyclodesulfurization.

Advanced In Situ Characterization Techniques for Mechanistic Interrogation

Understanding the precise mechanisms by which this compound mediates these novel reactions is crucial for optimizing conditions and expanding their scope. While classical techniques like thin-layer chromatography (TLC) are used to monitor reaction progress , advanced spectroscopic methods are now being employed for deeper mechanistic interrogation of organobismuth compounds.

Researchers are utilizing in situ Nuclear Magnetic Resonance (NMR) spectroscopy and cyclic voltammetry (CV) to study the reaction pathways of organobismuth(III) compounds in real-time. frontiersin.orgnih.govresearchgate.net These techniques allow for the direct observation of reactive intermediates and provide kinetic data, shedding light on the electronic effects and geometric changes at the bismuth center during a reaction. nih.gov For instance, variable-temperature NMR studies have been used to establish the thermodynamic parameters of equilibria involving bismuth species in catalytic cycles. mpg.de

Furthermore, specialized techniques such as Nuclear Quadrupole Resonance (NQR) spectroscopy and ¹H spin-lattice relaxation experiments have been applied to solid-state this compound. aip.orgresearchgate.net These studies provide detailed information about the electric field gradient at the ²⁰⁹Bi nucleus, which is highly sensitive to the bonding environment. aip.org By analyzing the complex relaxation patterns, researchers can deduce information about the quantum-mechanical interactions and transitions, offering a sophisticated picture of the compound's electronic structure. aip.orgresearchgate.net Such advanced characterization provides fundamental data that can be correlated with the observed reactivity in solution.

Synergistic Integration of Computational Chemistry for Predictive Modeling and Rational Design

The synergy between experimental work and computational chemistry has become a powerful tool for advancing the understanding of organobismuth chemistry. Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways, predict outcomes, and rationally design better catalysts. mpg.demountainscholar.org

Computational studies have been instrumental in mapping the energy profiles of reactions involving organobismuth reagents, helping to identify rate-limiting transition states and validate proposed mechanisms. mpg.de In one instance, DFT modeling of a Bi(I)/Bi(III) catalytic cycle for transfer hydrogenation not only supported the experimental findings but also led to the successful design and synthesis of an improved bismuth catalyst that operated under milder conditions. mpg.de This demonstrates a powerful loop of prediction, synthesis, and validation.

Moreover, computational protocols themselves are being refined to handle the complexities of heavy elements like bismuth. It has been shown that improper computational parameters can lead to significant errors in calculated free energies, resulting in incorrect predictions of reaction selectivity. mountainscholar.org By establishing robust computational methods, researchers can now more accurately model the reactivity of Bi(V) reagents. mountainscholar.org This predictive power is being extended to statistical and machine learning models, which can analyze large datasets to identify optimal reaction conditions and even predict the performance of new bismuth-based materials, heralding a new era of data-driven catalyst and materials design. mountainscholar.orgresearchgate.net

Potential in Advanced Materials Science and Nanotechnology (excluding any biomedical)

Beyond its utility in organic synthesis, this compound and related organobismuth compounds are valuable precursors in materials science and nanotechnology. chemimpex.com Their volatility and decomposition characteristics make them suitable for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes used to create high-purity thin films. google.comdtic.mil These organometallic precursors are used to deposit a range of bismuth-containing films, including functional oxides like bismuth titanium oxide (Bi₄Ti₃O₁₂) for potential use in memory applications and thermoelectric materials such as bismuth telluride (Bi₂Te₃). google.comthermofisher.com

The incorporation of bismuth into polymers is another area of active research. Organobismuth compounds can be used to develop novel polymers and composites with enhanced properties. For example, vinyl monomers containing triphenylbismuth moieties have been synthesized and polymerized. kpi.ua The goal is to covalently anchor the bismuth within the polymer backbone, which can impart properties like radiopacity (for X-ray contrast) without the significant plasticizing effect (i.e., lowering of the glass transition temperature) that occurs when triphenylbismuth is simply blended into a polymer matrix. kpi.ua This approach allows for the creation of advanced polymers where the unique properties of bismuth are integrated at a molecular level.

Q & A

Q. What are the established synthetic routes for Triphenylbismuth dichloride, and how is its purity validated?

this compound is synthesized via the reaction of triphenylbismuth with chlorine gas or by metathesis using BiCl₃ and organometallic reagents. A common method involves reacting salicylic acid with this compound in methylene chloride under inert conditions, followed by recrystallization from dichloromethane/pentane mixtures to isolate the product . Purity is typically validated using melting point analysis (mp 149–150°C) , elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy. X-ray diffraction (XRD) is critical for confirming crystallinity and structural integrity, with reported triclinic space group P and lattice parameters (e.g., a = 11.2937 Å, b = 14.6516 Å) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Handling requires stringent safety measures:

  • Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles. Use self-contained breathing apparatus (SCBA) in case of fire .
  • Storage: Store in airtight containers under nitrogen at 4°C, shielded from light and moisture. Avoid proximity to oxidizers .
  • Spill Management: Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste .
  • Exposure Response: Immediate flushing with water for skin/eye contact; avoid inducing vomiting if ingested .

Q. How is the molecular structure of this compound characterized experimentally?

Structural characterization employs:

  • X-ray Diffraction (XRD): Determines crystal symmetry (triclinic system) and bond parameters (e.g., Bi–Cl bond lengths ~2.5 Å) .
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm ligand environments, while ²⁰⁹Bi NMR detects quadrupolar interactions due to Bi's high spin (I = 9/2) .
  • Elemental Analysis: Validates empirical formula (C₁₈H₁₅BiCl₂) and stoichiometry .

Advanced Research Questions

Q. How does this compound act as a Lewis acid catalyst in organic synthesis?

The Bi(V) center in this compound exhibits strong electrophilicity, enabling activation of substrates like epoxides or carbonyl compounds. For example, it catalyzes nucleophilic substitutions by polarizing C–O bonds, as demonstrated in the synthesis of bismuth-salicylate complexes . Mechanistic studies suggest a distorted trigonal-bipyramidal geometry around Bi enhances catalytic activity by stabilizing transition states .

Q. What role does this compound play in MRI contrast agent design?

Its ²⁰⁹Bi nucleus (spin-9/2) induces nuclear quadrupole relaxation enhancement (QRE), detectable via ¹H spin-lattice relaxation (T₁) NMR. This property allows its use as a frequency-selective MRI contrast agent. Experimental data reveal multiple QRE peaks at specific frequencies (~10–100 MHz), correlating with Bi's quadrupole coupling constants (~675–1071 MHz) . Stability against hydrolysis and low toxicity make it viable for biomedical applications .

Q. How can contradictions in NMR relaxation data for this compound be resolved?

Discrepancies in ¹H T₁ relaxation profiles arise from sample purity, crystallinity, and hydration states. For instance, hydration can alter Bi's coordination sphere, shifting quadrupole coupling constants. Rigorous drying and XRD validation of crystal structure (e.g., triclinic symmetry) minimize variability . Advanced modeling of multi-quantum transitions (e.g., Redfield theory) accounts for spin dynamics in complex Bi environments .

Q. What strategies improve the stability of this compound in catalytic applications?

Stability is enhanced by:

  • Bulky Ligands: Introducing sterically hindered substituents (e.g., salicylate) reduces Bi–C bond cleavage .
  • Inert Atmospheres: Conducting reactions under nitrogen/argon prevents oxidation .
  • Low-Temperature Storage: Maintaining ≤4°C slows decomposition .

Methodological Considerations

Q. How should researchers design experiments to study this compound’s reactivity with aromatic ligands?

  • Experimental Design: Use stoichiometric ligand-to-Bi ratios in anhydrous solvents (e.g., THF or CH₂Cl₂). Monitor reaction progress via TLC or in situ NMR .
  • Kinetic Analysis: Employ stopped-flow techniques to track fast ligand-exchange reactions.
  • Computational Support: Density Functional Theory (DFT) models predict ligand-binding energies and transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylbismuth dichloride
Reactant of Route 2
Triphenylbismuth dichloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.